molecular formula C8H7LiN2O2 B6184231 lithium(1+) 1-(pyrimidin-2-yl)cyclopropane-1-carboxylate CAS No. 2613382-97-9

lithium(1+) 1-(pyrimidin-2-yl)cyclopropane-1-carboxylate

Cat. No.: B6184231
CAS No.: 2613382-97-9
M. Wt: 170.1 g/mol
InChI Key: YHKUFVYWKAECOK-UHFFFAOYSA-M
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Description

Lithium(1+) 1-(pyrimidin-2-yl)cyclopropane-1-carboxylate is a chemical compound that features a lithium ion coordinated to a cyclopropane carboxylate moiety substituted with a pyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) 1-(pyrimidin-2-yl)cyclopropane-1-carboxylate typically involves the reaction of pyrimidin-2-ylcyclopropane-1-carboxylic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of scaling up laboratory synthesis, such as optimizing reaction conditions and employing continuous flow reactors, can be applied to produce larger quantities.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 1-(pyrimidin-2-yl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to maintain the integrity of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while oxidation reactions may produce pyrimidinyl ketones or aldehydes.

Scientific Research Applications

Lithium(1+) 1-(pyrimidin-2-yl)cyclopropane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of lithium(1+) 1-(pyrimidin-2-yl)cyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The pyrimidinyl group can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The lithium ion may also play a role in modulating the electronic properties of the compound, affecting its reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

    Lithium 1-(pyrimidin-4-yl)cyclopropane-1-carboxylate: Similar structure but with the pyrimidinyl group at a different position.

    Sodium 1-(pyrimidin-2-yl)cyclopropane-1-carboxylate: Similar structure but with a sodium ion instead of lithium.

    Potassium 1-(pyrimidin-2-yl)cyclopropane-1-carboxylate: Similar structure but with a potassium ion instead of lithium

Properties

CAS No.

2613382-97-9

Molecular Formula

C8H7LiN2O2

Molecular Weight

170.1 g/mol

IUPAC Name

lithium;1-pyrimidin-2-ylcyclopropane-1-carboxylate

InChI

InChI=1S/C8H8N2O2.Li/c11-7(12)8(2-3-8)6-9-4-1-5-10-6;/h1,4-5H,2-3H2,(H,11,12);/q;+1/p-1

InChI Key

YHKUFVYWKAECOK-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1CC1(C2=NC=CC=N2)C(=O)[O-]

Purity

95

Origin of Product

United States

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